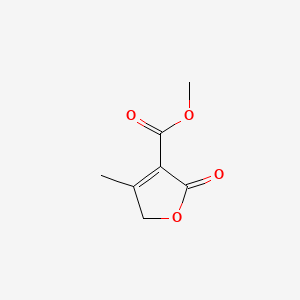
Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H8O4 and its molecular weight is 156.137. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate (CAS No. 167421-51-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring structure with various functional groups that contribute to its reactivity and biological properties. Its molecular formula is C6H6O4 with a molecular weight of 142.11 g/mol. The compound is characterized by the presence of a methyl group at the 4-position and a keto group at the 2-position of the furan ring.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines, particularly in promyelocytic leukemia cells (HL-60). The observed effects include:
- Cell Cycle Arrest : this compound causes cell cycle arrest at specific phases, inhibiting proliferation.
- Caspase Activation : The compound activates caspase pathways, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels are associated with oxidative stress, contributing to apoptosis.
In vitro studies have reported a significant reduction in cell viability at concentrations as low as 23.5 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound interacts with specific enzymes involved in cellular metabolism and signaling pathways.
- Modulation of Cell Signaling : It influences pathways that regulate cell survival and apoptosis.
- Oxidative Stress Induction : By increasing ROS levels, it disrupts mitochondrial function and promotes apoptosis.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | Furan-based derivative | Anticancer, induces apoptosis |
| Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate | Furan-based derivative | Antimicrobial, anticancer properties |
| Methyl 5-amino-4-cyano-2-methylfuran-3-carboxylate | Furan-based derivative | Antimicrobial |
Case Studies
- Case Study on Anticancer Effects : A study conducted on HL-60 cells revealed that treatment with this compound resulted in significant apoptosis through caspase activation and modulation of Bcl-2 family proteins .
- Antimicrobial Efficacy : Another investigation highlighted the compound's ability to inhibit growth in multiple bacterial strains, supporting its potential use as an antibacterial agent in therapeutic applications.
属性
IUPAC Name |
methyl 3-methyl-5-oxo-2H-furan-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-4-3-11-7(9)5(4)6(8)10-2/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKFVYZUCHXZJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














